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Compound of Interest

Compound Name: N,N',N",N"'-Tetraacetylglycoluril

Cat. No.: B030993

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
N,N',N",N"'-Tetraacetylglycoluril, a molecule of interest in various chemical and
pharmaceutical applications. The following sections detail its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational
dataset for its identification, characterization, and utilization in further research and
development.

Molecular and Physical Properties

N,N',N",N"'-Tetraacetylglycoluril is a derivative of glycoluril, characterized by the acetylation
of its four nitrogen atoms. This modification significantly alters its physical properties, such as
solubility.
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Property Value

Molecular Formula C12H14N406

Molecular Weight 310.27 g/mol

Appearance White to off-white crystalline powder
Melting Point 236-238 °C

Insoluble in water and alcohols; soluble in
Solubility CH2Clz2, CHCIs, HCOOH, AcOH, Ac20, and
MeCN.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for N,N',N",N""-
Tetraacetylglycoluril.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H
and 3C NMR spectra of N,N',N",N""-Tetraacetylglycoluril reveal a high degree of symmetry in
the molecule.

Table 1: *H NMR Spectroscopic Data[1]

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
6.38 Singlet 2H CH
2.38 Singlet 12H CHs

Solvent: DMSO-ds, Instrument Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data[1]
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Chemical Shift (6, ppm) Assighment
169.42 C=0 (acetyl)
151.48 C=0 (ureidyl)
62.61 CH

25.11 CHs

Solvent: DMSO-ds, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of N,N',N",N"'-Tetraacetylglycoluril is characterized by strong absorptions
corresponding to its carbonyl groups.

Table 3: IR Spectroscopic Data[1]

Wavenumber (cm—?) Assignment
1753, 1733 C=0 (acetyl)
1695 C=0 (ureidyl)

Sample Preparation: Nujol mull

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For N,N',N",N"'-Tetraacetylglycoluril, electron ionization (El) is a common
technique. While a specific mass spectrum for the title compound is not readily available in the
searched literature, the general fragmentation patterns of acylated glycolurils involve cleavages
of the acetyl groups and the bicyclic core.

Experimental Protocols
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The following are representative experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy (*H and **C)

Sample Preparation: Approximately 5-10 mg of N,N',N",N""'-Tetraacetylglycoluril is
dissolved in about 0.7-1.0 mL of deuterated dimethyl sulfoxide (DMSO-ds) in a clean, dry
NMR tube. The sample is gently agitated to ensure complete dissolution.

Instrument Setup: The NMR spectra are acquired on a 400 MHz (for *H) or 100 MHz (for 13C)
spectrometer. The instrument is tuned and locked onto the deuterium signal of the solvent.
Shimming is performed to optimize the magnetic field homogeneity.

Data Acquisition:

o 'H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse
angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2
seconds.

o 13C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. A 30°
pulse angle, a longer acquisition time (e.g., 2-4 seconds), and a relaxation delay of 2-5
seconds are typically used to ensure adequate signal-to-noise ratio, especially for the
guaternary carbonyl carbons.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent
peak of DMSO-de (6 = 2.50 ppm for *H and & = 39.52 ppm for 13C).

FT-IR Spectroscopy

Sample Preparation (Nujol Mull): A small amount (2-5 mg) of the crystalline N,N*,N",N""'-
Tetraacetylglycoluril is placed in an agate mortar. A drop of Nujol (mineral oil) is added, and
the mixture is ground to a fine, uniform paste.

Sample Mounting: The paste is then transferred onto a KBr or NaCl salt plate, and another
salt plate is placed on top. The plates are gently pressed together to form a thin, even film of
the mull.
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Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer.
A background spectrum of the clean salt plates is recorded. Subsequently, the spectrum of
the sample is acquired over the range of 4000-400 cm~1. Typically, 16 to 32 scans are co-
added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The characteristic peaks of Nujol
(around 2924, 2853, 1462, and 1377 cm™1) are present in the spectrum and should be noted
during interpretation.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: A small amount of the solid sample is placed in a capillary tube and
introduced into the mass spectrometer via a direct insertion probe. The probe is heated to
volatilize the sample into the ion source.

lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical

relationship between the different techniques for molecular characterization.
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Caption: General workflow for spectroscopic analysis.
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Caption: Logical relationship of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of N,N',N",N"'-
Tetraacetylglycoluril: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b030993#spectroscopic-data-for-n-n-n-n-
tetraacetylglycoluril-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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